Cas no 1269293-31-3 (2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine)

2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a chlorophenyl-substituted pyrazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both pyrimidine and pyrazole rings enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The 3-chlorophenyl group contributes to increased lipophilicity, potentially improving membrane permeability in drug candidates. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in high-throughput screening and structure-activity relationship studies. The compound's stability under standard laboratory conditions further facilitates handling and storage.
2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine structure
1269293-31-3 structure
Product Name:2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine
CAS No:1269293-31-3
MF:C13H9ClN4
MW:256.690360784531
CID:1089332
PubChem ID:56956122
Update Time:2025-06-07

2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine
    • 2-[2-(3-chlorophenyl)pyrazol-3-yl]pyrimidine
    • 2-[1-(3-Chlorophenyl)-1H-pyrazol-5-yl]pyrimidine
    • 1269293-31-3
    • AKOS022172651
    • DTXSID60719045
    • Inchi: 1S/C13H9ClN4/c14-10-3-1-4-11(9-10)18-12(5-8-17-18)13-15-6-2-7-16-13/h1-9H
    • InChI Key: ZESYMNQATAXOQR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C(C2N=CC=CN=2)=CC=N1

Computed Properties

  • Exact Mass: 256.0515740g/mol
  • Monoisotopic Mass: 256.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.6Ų

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2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1269293-31-3)2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine
Order Number:A12234
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):450.0
Email:sales@amadischem.com

Additional information on 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine

Recent Advances in the Study of 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS: 1269293-31-3)

The compound 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS: 1269293-31-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrazole-pyrimidine core, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. This advancement is expected to facilitate further pharmacological evaluations and potential industrial-scale production.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific kinase targets, particularly those involved in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine showed selective inhibition of JAK2 kinase, a key player in cytokine signaling and cancer progression. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Further investigations into the structure-activity relationship (SAR) of this compound have revealed that the 3-chlorophenyl substituent plays a critical role in its binding affinity and selectivity. Molecular docking studies, as described in a recent ACS Chemical Biology article, have provided insights into the interactions between the compound and its target proteins, offering a foundation for future structural modifications to enhance potency and reduce off-target effects.

Despite these promising results, challenges remain in the development of 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Ongoing research efforts are also exploring its potential applications in combination therapies and as a tool compound for probing kinase-related biological pathways.

In conclusion, the compound 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS: 1269293-31-3) represents a promising candidate for drug development, with recent studies highlighting its synthetic accessibility, biological activity, and mechanistic insights. Continued research in this area is expected to uncover new opportunities for its application in treating various diseases, particularly those involving kinase dysregulation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1269293-31-3)2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine
A12234
Purity:99%
Quantity:1g
Price ($):450.0
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